Clocinnamox
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clocinnamox involves several steps, starting with the preparation of the core morphinan structure. The key steps include:
Formation of the morphinan core: This is typically achieved through a series of cyclization reactions.
Introduction of the cyclopropylmethyl group: This step involves the alkylation of the morphinan core.
Attachment of the chlorocinnamoyl group: This is done through an amide bond formation reaction, where the chlorocinnamoyl chloride reacts with the amine group on the morphinan core.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Clocinnamox undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group on the morphinan core can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The chlorocinnamoyl group can be substituted with other acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acyl chlorides and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various amides.
Scientific Research Applications
Clocinnamox has several applications in scientific research:
Opioid Research: It is used to study the function and regulation of μ-opioid receptors.
Pharmacology: this compound helps in understanding the mechanisms of opioid tolerance and dependence.
Medicine: Potential therapeutic applications include the treatment of opioid addiction and overdose.
Mechanism of Action
Clocinnamox exerts its effects by irreversibly binding to the μ-opioid receptor. This binding prevents opioid agonists from interacting with the receptor, thereby blocking their effects. The irreversible nature of this binding means that the receptor is permanently inactivated until new receptors are synthesized . This mechanism involves the formation of a covalent bond between this compound and the receptor, leading to a long-lasting blockade .
Comparison with Similar Compounds
Methoclocinnamox: Another irreversible μ-opioid receptor antagonist with similar properties but differing in the presence of a methoxy group.
β-Funaltrexamine: An irreversible antagonist that also targets μ-opioid receptors but has a different chemical structure.
β-Chlornaltrexamine: Similar to β-funaltrexamine, it is used in opioid research for its irreversible binding properties.
Uniqueness of this compound: this compound is unique due to its high selectivity and irreversible binding to the μ-opioid receptor. This makes it particularly useful in studies requiring long-term receptor blockade without the need for continuous administration .
Properties
Molecular Formula |
C29H29ClN2O4 |
---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
(E)-N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-chlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C29H29ClN2O4/c30-20-7-3-17(4-8-20)5-10-24(35)31-29-12-11-22(34)27-28(29)13-14-32(16-18-1-2-18)23(29)15-19-6-9-21(33)26(36-27)25(19)28/h3-10,18,23,27,33H,1-2,11-16H2,(H,31,35)/b10-5+/t23-,27+,28+,29-/m1/s1 |
InChI Key |
RAURUSFBVQLAPW-DNIKMYEQSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)NC(=O)/C=C/C7=CC=C(C=C7)Cl |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)C=CC7=CC=C(C=C7)Cl |
Origin of Product |
United States |
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